![molecular formula C8H14O4S B14266094 3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid CAS No. 138754-12-8](/img/structure/B14266094.png)
3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a sulfanyl group, which is further connected to a propanoic acid moiety. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid typically involves the protection of the sulfanyl group with a tert-butoxycarbonyl group. One common method is to react the corresponding sulfanyl propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free sulfanyl group.
Wissenschaftliche Forschungsanwendungen
3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the sulfanyl group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the active sulfanyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but contains a benzyl group instead of a sulfanyl group.
3-(tert-butylsulfanyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
Uniqueness
3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid is unique due to its combination of a Boc protecting group and a sulfanyl group. This dual functionality allows for selective protection and deprotection strategies in complex organic syntheses, making it a valuable tool in peptide chemistry and other fields .
Eigenschaften
CAS-Nummer |
138754-12-8 |
|---|---|
Molekularformel |
C8H14O4S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-8(2,3)12-7(11)13-5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
AYJHPQINPLGEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



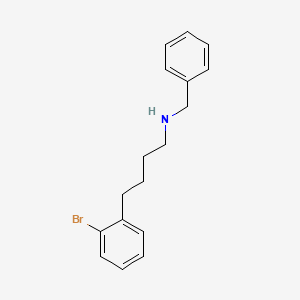
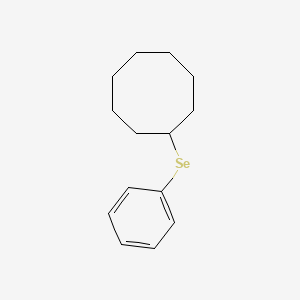
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
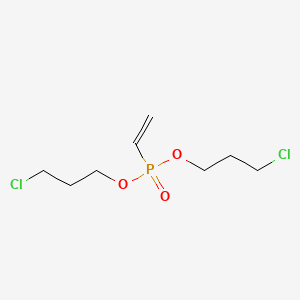
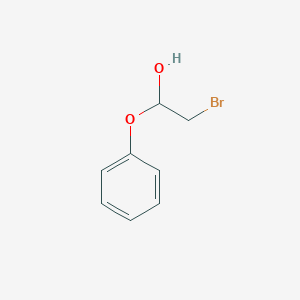
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
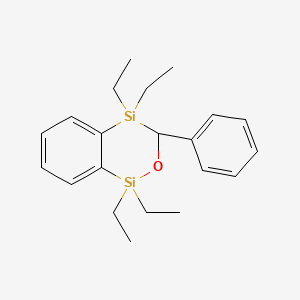
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
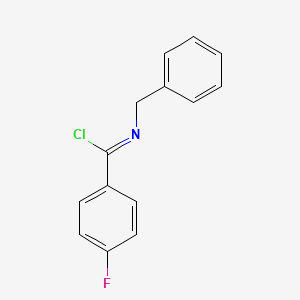
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
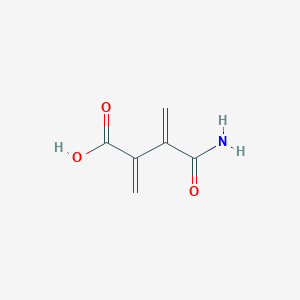
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
